Atovaquone D4
Description
Significance of Isotopic Analogs in Drug Discovery and Development
Isotopic analogs, where one or more atoms in a drug molecule are replaced by their isotopes, are crucial tools throughout the drug discovery and development pipeline. simsonpharma.comchemicalsknowledgehub.com They provide detailed information about a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for developing safe and effective therapies. simsonpharma.comeuropa.euiris-biotech.dechemicalsknowledgehub.com By using labeled compounds, researchers can accurately map the drug's journey through the body, identify metabolites, and understand the entire lifecycle of the drug. simsonpharma.commetsol.com This is particularly valuable in preclinical studies and clinical trials for assessing pharmacokinetics and pharmacodynamics. simsonpharma.com Stable isotope technology is highly suitable for investigating the mechanism of action of drug substances and can be used to study drug metabolism-mediated toxicity. nih.gov
Deuterium (B1214612) Substitution as a Strategic Tool in Medicinal Chemistry Research
Deuterium substitution, the replacement of hydrogen atoms with deuterium, is a widely used strategy in medicinal chemistry. medchemexpress.cominformaticsjournals.co.inwikipedia.orginformaticsjournals.co.injuniperpublishers.com This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can influence the rate of metabolic reactions. informaticsjournals.co.inwikipedia.orginformaticsjournals.co.injuniperpublishers.com If the breaking of a C-H bond is the rate-determining step in a drug's biotransformation, substituting hydrogen with deuterium at that position can slow down metabolism. informaticsjournals.co.injuniperpublishers.com This can potentially lead to improved pharmacokinetic characteristics, such as a longer half-life and reduced clearance rates, which may allow for lower or less frequent dosing. informaticsjournals.co.inwikipedia.orginformaticsjournals.co.insymeres.comresearchgate.net Deuterium substitution can also influence the ratio and amounts of metabolites formed, potentially reducing exposure to undesirable or toxic metabolites or increasing exposure to active ones. juniperpublishers.com While deuterium substitution can affect metabolic profiles, deuterated compounds generally retain the potency and selectivity of their non-deuterated counterparts. juniperpublishers.comtandfonline.com The application of the deuterium isotope effect has expanded significantly and is now used extensively in mechanistic studies of drug metabolism and other studies focusing on pharmacokinetics, efficacy, tolerability, bioavailability, and safety. wikipedia.org
Overview of Atovaquone (B601224) D4 as a Research Compound
Atovaquone D4 is a deuterium-labeled analog of Atovaquone. medchemexpress.comsimsonpharma.comveeprho.commedchemexpress.comveeprho.com Atovaquone is a synthetic hydroxynaphthoquinone with broad-spectrum antiprotozoal activity, known for its potency as an inhibitor of the parasite's mitochondrial cytochrome bc1 complex. medchemexpress.comprobes-drugs.orgmedchemexpress.comnih.gov this compound is commonly utilized as an internal standard in analytical and pharmacokinetic research involving Atovaquone. veeprho.comveeprho.com The incorporation of deuterium into the Atovaquone molecule, specifically with four deuterium atoms (D4), provides a stable isotope-labeled compound that is chemically very similar to the parent drug but distinguishable by mass spectrometry. veeprho.comveeprho.com This characteristic makes this compound ideal for use in quantitative analysis techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). veeprho.comveeprho.comresearchgate.netnih.gov
This compound is used to improve the accuracy and reliability of mass spectrometry methods for quantifying Atovaquone in biological samples. veeprho.comveeprho.com As an internal standard, this compound is added to samples containing Atovaquone at a known concentration. During LC-MS or LC-MS/MS analysis, both Atovaquone and this compound are processed simultaneously. Because of their similar chemical properties, they behave almost identically during sample preparation, chromatography, and ionization, but their different masses allow them to be detected and measured separately by the mass spectrometer. nih.gov The ratio of the signal from Atovaquone to the signal from the this compound internal standard can then be used to accurately determine the concentration of Atovaquone in the original sample, compensating for potential variations in sample processing or instrument response. iris-biotech.de
Research findings highlight the utility of deuterated Atovaquone as an internal standard in analytical methods. For example, a validated LC-MS/MS method for quantifying Atovaquone plasma concentrations in pediatric patients utilized deuterated Atovaquone as an internal standard. researchgate.netnih.gov This method demonstrated reliability and robustness for the accurate quantification of Atovaquone in plasma samples. researchgate.netnih.gov
Table 1: Analytical Performance Data using Deuterated Atovaquone as Internal Standard
| Parameter | Result |
| Dynamic Concentration Range | 0.63 – 80 µM |
| Deviation from Target Value | ≤ ± 5.1% |
| Intra-assay Precision | ≤ 2.7 % |
| Inter-assay Precision | ≤ 8.4 % |
| Chromatographic Retention Time | 4.3 minutes researchgate.netnih.gov |
| Overall Cycle Time | 7.4 minutes per injection researchgate.netnih.gov |
This data illustrates the precision and accuracy achievable in quantifying Atovaquone when using its deuterated analog as an internal standard in LC-MS/MS analysis. researchgate.netnih.gov
This compound, with its specific deuterium labeling, is a key research compound for supporting accurate and reliable quantification of Atovaquone in various research applications, including pharmacokinetic studies, metabolic research, and therapeutic drug monitoring. veeprho.comveeprho.com
Properties
Molecular Formula |
C22H15D4ClO3 |
|---|---|
Molecular Weight |
370.86 |
Synonyms |
Atovaquone-D4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Atovaquone Analogs
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The synthesis of deuterated complex molecules like Atovaquone-d4 requires precise methods to ensure high levels of isotopic enrichment at specific molecular positions. The primary strategies involve either building the molecule from deuterated precursors or exchanging existing hydrogen atoms for deuterium on a pre-existing molecular scaffold. osaka-u.ac.jp
Precursor-Based Deuteration Routes
Precursor-based deuteration is a foundational strategy where deuterium atoms are incorporated into the early-stage building blocks of the target molecule. This "bottom-up" approach offers significant control over the precise location of the isotopic labels. For Atovaquone-d4, this typically involves the synthesis of a deuterated cyclohexyl ring, which is a key structural motif of the molecule.
The synthesis begins with a commercially available deuterated precursor, such as deuterated cyclohexane, which then undergoes a series of chemical transformations. These reactions are designed to introduce the necessary functional groups for its eventual coupling with the naphthoquinone core of the atovaquone (B601224) molecule. This multi-step process, while often complex, ensures that the deuterium labels are stably integrated into the carbon skeleton of the molecule, preventing their loss through chemical exchange. The choice of deuterated starting material is crucial and dictates the final pattern of deuteration in the Atovaquone analog.
Hydrogen-Deuterium Exchange Reactions in Atovaquone Analog Synthesis
An alternative and often more direct method for deuteration is through hydrogen-deuterium (H-D) exchange reactions on the fully formed atovaquone molecule or a late-stage intermediate. wikipedia.org This approach leverages the reactivity of certain C-H bonds, allowing them to be replaced by C-D bonds under specific conditions. osaka-u.ac.jp
Acid-catalyzed exchange is a common technique used for molecules with structures similar to atovaquone, such as other quinolones. nih.gov In this method, the compound is exposed to a deuterium source, typically a strong deuterated acid like deuterated acetic acid (CH₃COOD) or deuterium oxide (D₂O) in the presence of a catalyst. nih.govresearchgate.net The acidic conditions facilitate the temporary removal of a proton (H+) from the molecule, which is then replaced by a deuteron (B1233211) (D+) from the surrounding medium. wikipedia.org The efficiency of this exchange is highly dependent on factors such as temperature, reaction time, and the specific C-H bonds' acidity and steric accessibility. nih.gov For Atovaquone, the hydrogens on the cyclohexyl ring are the typical targets for such exchange reactions to produce Atovaquone-d4.
Spectroscopic and Chromatographic Characterization of Deuterated Products for Research Applications
Following synthesis, rigorous characterization is essential to confirm the successful incorporation of deuterium and to assess the isotopic purity of the final product. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose. epj-conferences.org
Mass Spectrometry for Deuterium Content Verification and Isotopic Purity Assessment
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound, making it ideal for verifying deuterium incorporation. researchgate.net The substitution of hydrogen (atomic mass ≈ 1 amu) with deuterium (atomic mass ≈ 2 amu) results in a predictable increase in the molecular mass of the compound. For Atovaquone-d4, the molecular weight is expected to be four mass units higher than that of its non-deuterated counterpart.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of atovaquone and its deuterated internal standard. nih.govresearchgate.netnih.gov This technique separates the compound from a mixture and then fragments it, allowing for highly specific detection. By comparing the mass spectra of the deuterated and non-deuterated compounds, researchers can confirm the presence of deuterium. The isotopic purity is assessed by examining the relative intensities of the mass peaks corresponding to molecules with different numbers of deuterium atoms (e.g., d3, d4, d5). A high isotopic purity is indicated by a dominant peak at the target mass (M+4 for Atovaquone-d4).
Table 1: Mass Spectrometry Data for Atovaquone and Atovaquone-d4
This table illustrates the expected mass difference used to distinguish Atovaquone from its deuterated internal standard (IS) in LC-MS/MS analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment and Site-Specific Labeling Confirmation
While mass spectrometry confirms if and how much deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy reveals where the deuterium atoms are located on the molecule. epj-conferences.org ¹H NMR (Proton NMR) is particularly useful for determining the degree of isotopic enrichment. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or significantly diminishes. By integrating the remaining proton signals and comparing them to the signals of a non-deuterated standard, the percentage of deuterium incorporation at each specific site can be calculated. nih.gov
²H NMR (Deuterium NMR) can also be performed to directly observe the deuterium nuclei, providing unambiguous confirmation of the labeling sites. bohrium.com The chemical shifts in a ²H NMR spectrum correspond directly to the positions of the deuterium atoms within the molecular structure. This level of detail is crucial for ensuring that the deuteration has occurred at the intended positions, which is vital for the compound's use as a reliable internal standard.
Optimization of Synthetic Efficiency and Isotopic Enrichment for Academic Research Scale
For academic and research purposes, the synthesis of deuterated compounds like Atovaquone-d4 must be efficient in terms of both chemical yield and the level of isotopic enrichment. Optimization of the synthetic protocol is a key consideration.
Researchers focus on several parameters to improve the efficiency of deuteration reactions. In H-D exchange reactions, this includes adjusting the temperature, reaction duration, and the concentration of the deuterated reagent. nih.gov For instance, studies on similar quinolone compounds have shown that increasing the reaction temperature and repeating the exchange process multiple times can significantly increase deuterium incorporation to levels exceeding 95%. nih.gov
The choice of catalyst can also play a critical role. For precursor-based routes, optimizing each step of the synthetic sequence to maximize yield is paramount to ensure a sufficient supply of the final deuterated product. The goal is to develop a robust and scalable method that consistently produces Atovaquone-d4 with high chemical and isotopic purity, making it suitable for demanding research applications. researchgate.net
Table 2: Optimization Parameters for Deuteration of Quinolone Analogs
This table summarizes key parameters that are adjusted to maximize the efficiency and isotopic enrichment during the synthesis of deuterated compounds. nih.gov
Table of Mentioned Compounds
Advanced Bioanalytical Applications of Atovaquone D4 in Preclinical Research
Development and Validation of Quantitative Bioanalytical Methods Utilizing Atovaquone (B601224) D4
The development of robust and reliable quantitative bioanalytical methods is fundamental for advancing preclinical research. csuohio.edu For the analysis of pharmaceutical compounds like atovaquone, highly specific and sensitive assays are required to accurately determine their concentrations in various biological matrices. researchgate.net The process involves creating a method that can consistently quantify the analyte, followed by a thorough validation to ensure its performance meets established criteria for accuracy, precision, and reliability. nih.govnih.govresearchgate.net The use of stable isotope-labeled internal standards, such as Atovaquone D4, is a cornerstone of modern bioanalytical method development, particularly for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Principles of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Atovaquone and Deuterated Analogs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. phmethods.net
The process begins with Liquid Chromatography (LC) , which separates components of a mixture based on their differential interactions with a stationary phase (a solid material, often in a column) and a mobile phase (a liquid solvent). youtube.com For atovaquone analysis, reverse-phase chromatography is commonly employed, where the stationary phase is non-polar and the mobile phase is polar. nih.govphmethods.net As the mobile phase carries the sample through the column, atovaquone and its deuterated analog, this compound, are separated from other matrix components. youtube.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to optimize this separation. nih.gov
Following separation, the eluent from the LC column is introduced into the Mass Spectrometer (MS) . The first step in the MS is the ion source, which converts the neutral analyte molecules into ions. For atovaquone, electrospray ionization (ESI) is a common method, where a strong electrostatic field is applied to the liquid, creating charged droplets that evaporate to release analyte ions. bu.edu These ions are then directed into the mass analyzer. A tandem mass spectrometer (MS/MS) uses multiple stages of mass analysis. In the first stage (Q1), an ion of a specific mass-to-charge ratio (m/z) corresponding to the parent atovaquone or this compound ion is selected. This parent ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for precise quantification even in complex biological samples. nih.gov
This compound as an Internal Standard in LC-MS/MS Assays for Research Quantification
In quantitative bioanalysis, an internal standard (IS) is a compound added in a known quantity to calibrators, quality control samples, and unknown study samples before processing. reddit.com The ideal IS has physicochemical properties nearly identical to the analyte. chromatographyonline.com For this reason, stable isotope-labeled (SIL) versions of the analyte, such as this compound, are considered the "gold standard" for use as internal standards in LC-MS/MS assays. oup.com this compound has the same chemical structure as atovaquone, but four of its hydrogen atoms have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their chemical similarity ensures they behave almost identically during sample extraction, chromatographic separation, and ionization. chromatographyonline.comoup.com Quantification is based on the ratio of the analyte's response to the IS's response, which corrects for variability during the analytical process. clearsynth.com
Biological matrices such as plasma and tissue homogenates are incredibly complex, containing numerous endogenous components like salts, lipids, and proteins. oup.com During LC-MS/MS analysis, these co-eluting components can interfere with the ionization efficiency of the target analyte in the ion source, a phenomenon known as the matrix effect. longdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. oup.com
The use of this compound as an internal standard is a highly effective strategy to compensate for these matrix effects. clearsynth.comlongdom.org Because this compound is chemically almost identical to atovaquone, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. longdom.org Since the final measurement is based on the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by the matrix affects both compounds proportionally. longdom.org This consistency in the ratio allows for reliable quantification, effectively neutralizing the impact of matrix effects and ensuring the data's integrity. clearsynth.com
The primary goal of a quantitative assay is to provide results that are both precise (reproducible) and accurate (close to the true value). researchgate.net The use of this compound significantly enhances both of these parameters. By correcting for procedural variations—including inconsistencies in sample extraction, injection volume, and instrument response—the stable isotope-labeled internal standard minimizes random and systematic errors. clearsynth.com
Research studies validating LC-MS/MS methods for atovaquone using a deuterated internal standard demonstrate high levels of precision and accuracy. nih.govnih.gov Precision is typically expressed as the coefficient of variation (%CV), while accuracy is expressed as the percent deviation from the nominal concentration. In one such validated method, the precision and accuracy were well within acceptable limits for bioanalytical assays. nih.govnih.gov
| Parameter | Performance Metric | Reference |
|---|---|---|
| Intra-assay Precision | ≤ 2.7% CV | nih.govnih.gov |
| Inter-assay Precision | ≤ 8.4% CV | nih.govnih.gov |
| Accuracy (Deviation from Target) | ≤ ± 5.1% | nih.govnih.gov |
Method Validation Parameters for this compound-Based Assays in Research Settings
Before a bioanalytical method can be used for sample analysis in a research study, it must undergo a rigorous validation process to demonstrate its reliability and suitability for the intended purpose. nih.govresearchgate.net For assays utilizing this compound, validation is performed according to established guidelines and assesses several key performance characteristics. nih.govnih.gov These parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy: The closeness of measured values to the true value. nih.gov
Precision: The degree of agreement among a series of measurements from the same sample. nih.gov
Sensitivity: Defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Carryover: The assessment of any analyte remaining from a preceding sample. nih.gov
Stability: The evaluation of the analyte's stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top storage). nih.gov
Linearity and Range: The concentration range over which the assay is demonstrated to be accurate, precise, and linear. nih.gov
Linearity is the ability of a bioanalytical method to elicit test results that are directly proportional to the concentration of the analyte. ut.ee The dynamic range is the concentration interval between the upper and lower limits of quantification where the method demonstrates acceptable linearity, accuracy, and precision. nih.govut.ee
To determine the linearity of an this compound-based assay, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of atovaquone. nih.gov The response ratio (analyte peak area / this compound peak area) is then plotted against the nominal concentration, and a linear regression analysis is performed. The use of a stable isotope-labeled internal standard like this compound can help extend the linear dynamic range, as the ratio of signals may remain linear even if the individual analyte signal starts to become non-linear at higher concentrations. ut.ee Research studies have established different linear ranges for atovaquone depending on the specific method and instrumentation used. researchgate.netnih.govresearchgate.net
| Methodology | Linear Dynamic Range | Reference |
|---|---|---|
| LC-MS/MS in Human Plasma | 0.63 – 80 µM | nih.gov |
| LC-MS/MS in Human Plasma | 50 – 2,000 ng/mL | researchgate.net |
| UPLC-UV in Rat Plasma | 50 – 10,000 ng/mL | researchgate.net |
Assessment of Selectivity, Sensitivity, and Reproducibility in Preclinical Models
The validation of a bioanalytical method is critical to ensure that the data generated are reliable for preclinical research. This compound is instrumental in the rigorous assessment of a method's selectivity, sensitivity, and reproducibility.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte (atovaquone) in the presence of other components in the sample, such as metabolites, endogenous substances, or co-administered drugs. In LC-MS/MS assays, selectivity is achieved by monitoring specific precursor-to-product ion transitions for both atovaquone and this compound. For instance, a validated method might use transitions of m/z 365.1 to 337.0 for atovaquone and m/z 369.1 to 341.0 for this compound. plos.org The use of a stable isotope-labeled internal standard like this compound is the gold standard because it co-elutes with the analyte and experiences similar matrix effects, providing the most effective correction for potential signal suppression or enhancement. nih.gov
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The high sensitivity of LC-MS/MS methods utilizing this compound allows for the quantification of atovaquone over a wide dynamic range, which is essential for characterizing its pharmacokinetic profile in preclinical models. A study by Horvath et al. demonstrated a robust LC-MS/MS-based method for plasma atovaquone quantification with a dynamic concentration range of 0.63–80 µM. nih.govnih.gov This level of sensitivity is crucial for studies involving small sample volumes, a common scenario in preclinical research with small animal models. researchgate.net
Reproducibility refers to the ability of the method to produce consistent results over time and in different analytical runs. It is assessed by determining the intra- and inter-assay precision and accuracy. The use of this compound as an internal standard significantly enhances reproducibility by correcting for variability during sample preparation and analysis. nih.govnih.gov Validated methods demonstrate excellent precision, with coefficients of variation typically well within the accepted limits set by regulatory guidelines. nih.govnih.govresearchgate.net However, it is crucial to verify the isotopic purity of the deuterated standard, as the presence of impurities or other deuterated forms (e.g., atovaquone-D5 to -D8) could potentially impact method validation and the accuracy of quantification. nih.gov
The table below summarizes the performance characteristics of a validated LC-MS/MS method for atovaquone quantification using this compound as an internal standard, demonstrating its suitability for preclinical research.
| Validation Parameter | Performance Characteristic | Reference |
| Dynamic Range | 0.63 – 80 µM | nih.gov |
| Intra-assay Precision (%CV) | ≤ 2.7% | nih.govresearchgate.net |
| Inter-assay Precision (%CV) | ≤ 8.4% | nih.govresearchgate.net |
| Accuracy (% Deviation) | ≤ ± 5.1% of target value | nih.gov |
| Sample Volume | 10 µL | nih.govnih.gov |
Application of this compound in In Vitro and Ex Vivo Quantification Studies
This compound plays a vital role in extending bioanalytical support from in vivo preclinical models to in vitro and ex vivo systems. These systems are essential for investigating the mechanisms of action, metabolic pathways, and organ-specific distribution of atovaquone.
Cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms of a drug. Accurate quantification of the drug in cell lysates and culture media is necessary to correlate drug concentration with biological effects. This compound is used as an internal standard in LC-MS/MS methods to measure atovaquone concentrations in these in vitro systems.
For example, in studies investigating the antiviral properties of atovaquone against SARS-CoV-2, a validated method was used to determine its half-maximal inhibitory concentration (IC50) in Vero cells. plos.org Similarly, in parasitology research, the synergistic effect of atovaquone and proguanil (B194036) against liver stages of malaria parasites was investigated using human hepatoma (HepG2-CD81) cells. In this study, drug levels in the cell culture supernatants were quantified to confirm the synergistic interaction and the lack of proguanil metabolism in this specific cell line. The use of this compound in these analyses ensures that the measured concentrations are accurate, allowing for reliable determination of potency and efficacy at the cellular level.
The table below outlines examples of atovaquone quantification in cell culture models for mechanistic studies.
| Research Area | Cell Model | Study Focus | Analytical Method | Internal Standard | Reference |
| Antiviral Research | Vero Cells | Determination of IC50 for SARS-CoV-2 antiviral activity | LC-MS/MS | This compound | plos.org |
| Parasitology | HepG2-CD81 Cells | Investigation of drug synergy against Plasmodium yoelii liver stages | LC-MS/MS | Not specified, but standard for this analysis |
Isolated organ and tissue perfusion systems provide a valuable ex vivo platform for studying drug distribution, metabolism, and transport in a specific organ, bridging the gap between in vitro cell cultures and in vivo animal models. In these systems, an organ is maintained in a viable state outside the body by circulating a physiological perfusion fluid.
While specific published studies detailing the use of this compound for atovaquone analysis in isolated organ perfusion systems are not prominent in the literature, the validated LC-MS/MS methods developed for plasma and tissue homogenates are directly applicable to this experimental setup. Samples of the perfusion fluid can be analyzed similarly to plasma to determine the rate of drug uptake and clearance by the organ. At the end of the experiment, the organ tissue can be homogenized and analyzed to quantify the total amount and spatial distribution of atovaquone within the tissue.
The use of this compound as an internal standard in such studies would be critical. It would correct for any analytical variability in both the perfusate and the complex tissue homogenate matrix, ensuring the generation of high-fidelity data on organ-specific pharmacokinetics. This approach allows researchers to investigate phenomena such as hepatic clearance or pulmonary disposition of atovaquone in a controlled environment, providing critical data for building comprehensive pharmacokinetic models.
Atovaquone D4 in the Elucidation of Atovaquone S Metabolic Fate
Role of Stable Isotope Tracers in Drug Metabolism Research
Stable isotope tracers are indispensable tools in modern drug metabolism research, offering a safe and effective alternative to radioactive isotopes. researchgate.net The use of compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), has become a cornerstone of ADME studies. ckisotopes.com The key principle lies in the fact that isotopic labeling does not significantly alter the chemical properties of a drug molecule, but it does change its mass. This mass difference is readily detectable by mass spectrometry (MS), allowing researchers to distinguish the drug and its metabolites from endogenous compounds in complex biological matrices like blood, urine, or tissue samples. nih.govresearchgate.net
The primary advantages of using stable isotope tracers like Atovaquone (B601224) D4 include:
Enhanced Detection Specificity : Mass spectrometry can selectively detect the mass shift between the unlabeled drug and its deuterated analog, making it easier to identify drug-related material in a complex biological sample.
Accurate Quantification : Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry assays. texilajournal.comtexilajournal.comclearsynth.com Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects, correcting for variations in sample preparation and analysis. texilajournal.comresearchgate.net
Metabolite Identification : By administering a mixture of the parent drug and its stable isotope-labeled version, metabolites can be easily identified by searching for characteristic isotopic patterns or "doublets" in the mass spectrum. researchgate.net
Safety : Unlike radioisotopes, stable isotopes are non-radioactive, posing no radiation risk to subjects or researchers and eliminating the need for specialized handling and disposal procedures. researchgate.netckisotopes.com
This methodology, often referred to as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through metabolic networks, providing a detailed picture of a drug's fate. nih.govnih.gov
Identification and Characterization of Atovaquone Metabolites Using Deuterated Analogs
The metabolism of atovaquone in humans is known to be very limited, with the majority of the drug being eliminated unchanged in the feces. nih.govnih.gov However, to definitively confirm the absence of significant biotransformation or to identify any minor metabolites, deuterated analogs like Atovaquone D4 are invaluable. The use of this compound as a tracer in metabolic studies allows for the sensitive detection of any potential metabolites.
The process typically involves administering atovaquone and this compound to an in vitro system (like human liver microsomes) or an in vivo model. Subsequent analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS) would search for molecular ions that exhibit the characteristic mass difference of the deuterium label.
For example, if a hydroxylation reaction occurred, two distinct metabolite peaks would appear in the mass spectrum: one for the hydroxylated atovaquone and another for the hydroxylated this compound, with a mass difference corresponding to the number of deuterium atoms. This "doublet" signature provides a clear and unambiguous confirmation that the detected compound is a metabolite of atovaquone and not an endogenous substance.
While significant human metabolites of atovaquone have not been identified, one study using microbial models for mammalian drug metabolism found that certain fungi could convert atovaquone into a metabolite. nih.gov The application of deuterated analogs in such systems would greatly facilitate the structural elucidation of these biotransformation products.
| Metabolic Reaction | Mass Change | Expected Mass of Atovaquone Metabolite (Da) | Expected Mass of this compound Metabolite (Da) | Mass Difference (Da) |
|---|---|---|---|---|
| Parent Drug | - | 366.84 | 370.86 | 4 |
| Hydroxylation | +16 | 382.84 | 386.86 | 4 |
| Glucuronidation | +176 | 542.84 | 546.86 | 4 |
Investigation of Metabolic Pathways and Enzyme Involvement through Isotopic Labeling
Isotopic labeling with compounds like this compound is crucial for elucidating metabolic pathways and identifying the specific enzymes responsible for them. frontiersin.orgfigshare.com Although atovaquone undergoes minimal metabolism, in vitro studies have suggested it can interact with and inhibit certain cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C9. nih.govki.se
To investigate if these enzymes are involved in any minor metabolism of atovaquone, this compound could be incubated with recombinant human CYP enzymes. The formation of metabolites would be monitored by LC-MS. The use of the deuterated analog helps to confirm that any product formed is indeed derived from atovaquone. By comparing the rates of metabolite formation across a panel of different enzymes, researchers can pinpoint which specific enzymes are capable of metabolizing the drug.
This stable isotope-tracing approach can help map out even minor metabolic routes, providing a complete picture of the drug's disposition. embopress.orgwustl.edu This is important because even minor pathways can sometimes lead to the formation of reactive or toxic metabolites. The ability to track the labeled molecule provides definitive evidence of a metabolic pathway's activity. nih.gov
Assessment of Deuterium Kinetic Isotope Effects on Atovaquone Metabolic Transformations
The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at the site of bond cleavage in a reaction's rate-determining step can slow down the reaction rate. wikipedia.orglibretexts.org This occurs because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. princeton.eduyoutube.com
In drug metabolism, the KIE can provide valuable insight into reaction mechanisms. nih.gov If a significant KIE is observed (typically a ratio of the reaction rates, kH/kD, greater than 2), it strongly suggests that the cleavage of that specific C-H bond is part of the rate-limiting step of the metabolic transformation. libretexts.orgplos.org
If metabolism is slowed with the deuterated analog (a positive KIE) , it would confirm that C-H bond breaking at that position is the rate-limiting step. nih.gov
If no change in the rate of metabolism is observed (KIE ≈ 1) , it would indicate that C-H bond cleavage is not rate-limiting, and that another step, such as enzyme-substrate binding or product release, is the slower part of the process. plos.org
This strategy, known as precision deuteration, has been used to modulate the metabolic profiles of other drugs, sometimes leading to improved pharmacokinetic properties. nih.govuspto.gov While not currently a focus for atovaquone due to its low metabolic clearance, the assessment of the KIE remains a powerful technique in the drug metabolism toolkit.
| KIE Value (kH/kD) | Interpretation | Implication for Reaction Mechanism |
|---|---|---|
| > 2 | Significant Primary KIE | C-H bond cleavage is likely the rate-determining step. |
| ≈ 1 | No Significant KIE | C-H bond cleavage is not rate-determining; another step is slower. |
| < 1 | Inverse KIE | Often seen in secondary KIEs, related to changes in hybridization at a non-reacting center. |
Atovaquone D4 As a Tool in Mechanistic Pharmacological Research of Atovaquone
Employing Atovaquone (B601224) D4 to Investigate Mitochondrial Electron Transport Chain Inhibition in Research Models
Atovaquone exerts its therapeutic effect by inhibiting the mitochondrial electron transport chain (mtETC) at the cytochrome bc1 complex (Complex III). nih.govbiorxiv.org This action disrupts essential mitochondrial functions, including ATP synthesis and de novo pyrimidine (B1678525) biosynthesis, which are vital for pathogen survival. biorxiv.orgresearchgate.net In research models designed to explore the nuances of this inhibition, from parasite cultures to preclinical animal models, understanding the precise concentration of Atovaquone at the site of action is paramount.
Atovaquone D4 is instrumental in this context. As a stable isotope-labeled internal standard, it is chemically identical to Atovaquone but has a different mass due to the four deuterium (B1214612) atoms. In quantitative LC-MS/MS analysis, a known amount of this compound is added to biological samples (e.g., cell lysates, isolated mitochondria). Because it behaves identically to the non-labeled Atovaquone during sample extraction, chromatography, and ionization, it provides a reliable reference to correct for any sample loss or variability. nih.govnih.govresearchgate.net This allows for the precise quantification of the parent drug, Atovaquone, within the experimental system.
The ability to accurately measure drug concentrations enables researchers to:
Establish definitive concentration-response relationships for mtETC inhibition.
Correlate the degree of mitochondrial dysfunction with specific Atovaquone levels in cellular compartments.
Investigate how factors within the research model might affect the local concentration and therefore the inhibitory activity of Atovaquone.
By ensuring the accuracy of these fundamental measurements, this compound supports rigorous investigation into the molecular details of how Atovaquone disrupts the mitochondrial functions of pathogens like Plasmodium falciparum. nih.gov
Table 1: Research Findings on Atovaquone's Inhibition of the Mitochondrial Electron Transport Chain (mtETC)
| Research Finding | Implication for Pathogen Survival | Supporting Research Focus |
| Atovaquone is a competitive inhibitor of ubiquinol (B23937) at the cytochrome bc1 complex. nih.gov | Blocks the electron flow, leading to a collapse of the mitochondrial membrane potential. nih.gov | Understanding the specific binding site and mechanism of action. |
| Inhibition of the mtETC disrupts the parasite's ability to synthesize pyrimidines. researchgate.netnih.gov | Halts DNA and RNA synthesis, preventing parasite replication and growth. | Validating the mtETC as a critical pathway for essential metabolic processes. |
| The composition of the parasite's Complex III is divergent from that of humans. biorxiv.orgresearchgate.net | Provides a basis for the selective toxicity of Atovaquone against the parasite. | Exploiting species-specific differences for targeted drug development. |
| In some models, Atovaquone induces a static, non-proliferative state rather than rapid cell death. nih.gov | Suggests a cytostatic mechanism of action, with implications for treatment duration. | Investigating the long-term viability of parasites after drug exposure. |
Contributions of Isotopic Labeling to Understanding Atovaquone's Target Engagement and Selectivity in Biological Systems
Target engagement—the degree to which a drug binds to its intended biological target—and selectivity—the drug's preference for its target over other potential off-targets—are critical determinants of efficacy and safety. Atovaquone is known to selectively target the cytochrome bc1 complex in parasites with much higher affinity than the mammalian equivalent. taylorandfrancis.com
Stable isotope labeling with compounds like this compound is a cornerstone of the quantitative techniques used to verify such target engagement and selectivity. While this compound itself does not directly measure binding, it is essential for the precise quantification of the unlabeled drug in advanced proteomics and analytical experiments.
For instance, in chemoproteomic studies designed to identify a drug's binding partners, a drug derivative might be used to "pull down" its target protein from a cell lysate. LC-MS/MS can then be used to identify and quantify the proteins that have been captured. In competitive binding assays, researchers can measure how effectively the parent drug (Atovaquone) competes with a probe for the target site. In all these applications, this compound serves as the ideal internal standard to accurately measure the concentration of Atovaquone, ensuring that the observed effects are correctly correlated with the amount of drug present. nih.gov This precision is vital for confirming that Atovaquone engages its intended target at therapeutically relevant concentrations and for identifying potential off-target interactions that could lead to unexpected effects.
Research into Drug-Drug Interactions and Metabolic Disposition using Deuterated Atovaquone in Preclinical Models
The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is fundamental in preclinical development. Deuterated compounds are widely used in these studies, primarily as internal standards for bioanalysis. semanticscholar.orgresearchgate.net
This compound is frequently employed as the internal standard in validated LC-MS/MS methods to measure Atovaquone concentrations in plasma and other biological fluids from preclinical models. nih.govnih.govresearchgate.net This is crucial for establishing the pharmacokinetic profile of Atovaquone. Research indicates that Atovaquone is highly protein-bound and is not significantly metabolized in humans, with over 94% being excreted unchanged in the feces. nih.govfda.gov
Despite its limited metabolism, the potential for drug-drug interactions remains a key area of investigation. Such interactions can occur if a co-administered drug alters Atovaquone's absorption or its binding to plasma proteins. nih.gov For example, concomitant administration with rifampicin, a known inducer of metabolic enzymes and transporters, significantly decreases Atovaquone exposure. nih.gov
In preclinical models designed to test these interactions, this compound enables the reliable quantification of changes in Atovaquone's plasma concentration when a second drug is introduced. The robustness of the analytical method, anchored by the deuterated internal standard, ensures that observed changes are due to a genuine interaction and not analytical variability. This allows researchers to confidently assess the risk of potential drug-drug interactions long before human clinical trials. mdpi.com
Table 2: Example Parameters for LC-MS/MS Quantification of Atovaquone using this compound
This interactive table summarizes typical parameters for a validated bioanalytical method.
| Parameter | Description | Typical Value/Result |
| Internal Standard | The stable isotope-labeled compound used for quantification. | This compound ([²H₄]-atovaquone) |
| Biological Matrix | The fluid or tissue from which the drug is measured. | Human Plasma (K₂-EDTA) |
| Sample Volume | The small amount of plasma required for the assay. | 10 µL |
| Detection Method | The analytical instrumentation used. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Dynamic Range | The concentration range over which the assay is accurate and precise. | 0.63 - 80 µM |
| Intra-assay Precision | The variation observed within the same analytical run. | ≤ 2.7 % |
| Inter-assay Precision | The variation observed between different analytical runs. | ≤ 8.4 % |
| Reference | Source of example data. | nih.govresearchgate.net |
Future Directions and Broader Implications of Deuterated Compounds in Chemical Biology Research
Expansion of Deuterium (B1214612) Labeling to Novel Atovaquone (B601224) Analogs for Enhanced Research Capabilities
Atovaquone (PubChem CID 74989) is a well-established antiparasitic agent known to inhibit the cytochrome bc1 complex in various pathogens, including Plasmodium and Toxoplasma species. invivochem.cnmedicinespatentpool.orgbidepharm.comfrontiersin.orgnih.gov The development of Atovaquone D4 (PubChem CID 136236631), labeled with four deuterium atoms, has significantly enhanced the accuracy of quantifying Atovaquone in biological matrices using techniques like mass spectrometry and liquid chromatography. guidetomalariapharmacology.orgmmv.orgnih.govmedchemexpress.comresearchgate.netscience.gov
The success of this compound as an analytical standard provides a strong rationale for expanding deuterium labeling efforts to novel Atovaquone analogs. Researchers are actively developing new compounds structurally related to Atovaquone, such as the endochin-like quinolones (ELQs), which also target the cytochrome bc1 complex but may possess different properties or activity against resistant strains. frontiersin.orguc.pt Examples include ELQ-300 (PubChem CID 67016608), ELQ-331 (PubChem CID 73580506), ELQ-316 (PubChem CID 5320969), and their prodrugs or related compounds like ELQ-422 (PubChem CID 102091052), ELQ-346 (PubChem CID 73580507), and ELQ-468 (PubChem CID 102091053). Deuterium-labeled versions of these novel analogs are crucial for their comprehensive characterization during preclinical and clinical development. frontiersin.orguc.pt
Labeling novel Atovaquone analogs with deuterium enables researchers to:
Accurately quantify the analog and its metabolites in complex biological samples, which is essential for pharmacokinetic studies and understanding drug distribution and clearance. guidetomalariapharmacology.orgmmv.orgnih.govmedchemexpress.comresearchgate.netmediawiki.orgplos.org
Trace the metabolic pathways of these compounds, providing insights into how they are transformed within the body and identifying potential active or toxic metabolites. mediawiki.orgplos.orgdrugfuture.com
Investigate their mechanisms of action at a molecular level, potentially using deuterium incorporation to study binding kinetics or conformational changes. mediawiki.orgdrugfuture.com
Develop highly sensitive and specific analytical methods for therapeutic drug monitoring and research studies. guidetomalariapharmacology.orgmmv.orgnih.govmedchemexpress.comresearchgate.netscience.gov
The expansion of deuterium labeling to a wider range of Atovaquone analogs will significantly enhance research capabilities in antiparasitic drug discovery and development, allowing for more precise and detailed studies of their pharmacological profiles.
Integration of this compound-Enabled Methodologies in Systems Biology and Multi-Omics Approaches
Systems biology and multi-omics approaches aim to provide a holistic understanding of biological systems by integrating data from various levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.netkegg.jpnih.gov While this compound is primarily a tool for quantitative analysis, the data generated using this compound-enabled methodologies are highly relevant and can be integrated into these broader systems-level investigations.
This compound's key application lies in facilitating accurate quantification of Atovaquone and its metabolites in biological samples. guidetomalariapharmacology.orgmmv.orgnih.govmedchemexpress.comresearchgate.netscience.gov This quantitative metabolic and pharmacokinetic data provides crucial information about the concentration and distribution of the drug over time, which is a critical input for pharmacokinetic/pharmacodynamic (PK/PD) modeling within a systems biology framework. By understanding the precise exposure of pathogens and host tissues to Atovaquone, researchers can better correlate drug levels with observed biological effects and pathway perturbations.
Furthermore, metabolomics, a core component of multi-omics, involves the study of the complete set of metabolites within a biological sample. researchgate.netkegg.jp Deuterated standards, including this compound and potentially labeled metabolites, can be used in metabolomics studies to improve the accuracy of metabolite identification and quantification using mass spectrometry. mediawiki.orgplos.orgdrugfuture.com Integrating precise metabolic profiles obtained using these methods with other omics data (e.g., changes in enzyme expression from transcriptomics or proteomics) can provide a more comprehensive picture of how Atovaquone impacts cellular metabolism and the broader biological system.
For instance, studies investigating Atovaquone's effect on pyrimidine (B1678525) biosynthesis, linked to its inhibition of the cytochrome bc1 complex, can leverage this compound for accurate drug quantification while simultaneously employing metabolomics to measure changes in pyrimidine intermediates. invivochem.cnbidepharm.com Integrating this quantitative drug data with the metabolic profiling data, and potentially transcriptomic or proteomic data on relevant enzymes, allows for a systems-level analysis of the drug's impact on this essential pathway. This integrated approach can reveal complex interactions and feedback loops that would not be apparent from studying individual components in isolation.
Thus, this compound-enabled methodologies, particularly in providing accurate quantitative pharmacokinetic and metabolic data, serve as valuable components that can be integrated into systems biology and multi-omics studies to enhance our understanding of drug action and biological responses.
Methodological Advancements in Deuterated Compound Synthesis and Analytical Techniques for Enhanced Research Throughput
The effective utilization of deuterated compounds like this compound in chemical biology research is heavily reliant on efficient synthesis methods and advanced analytical techniques. Methodological advancements in these areas are continuously enhancing research throughput and the scope of studies that can be performed.
The synthesis of deuterated compounds often requires specialized techniques to selectively replace hydrogen atoms with deuterium. mediawiki.orgplos.orgdrugfuture.com Common methods include hydrogen-deuterium exchange reactions, the use of deuterated reagents and solvents (such as D2O), metal-catalyzed deuteration, and synthesis starting from deuterated precursors. mediawiki.orgplos.orgdrugfuture.com Ongoing research in synthetic chemistry focuses on developing more efficient, cost-effective, and regioselective methods for deuterium incorporation into complex molecules like Atovaquone and its analogs. The ability to synthesize highly pure deuterated compounds with specific labeling patterns is crucial for their reliable use as internal standards and probes.
On the analytical front, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the primary technique for detecting and quantifying deuterated compounds. guidetomalariapharmacology.orgmediawiki.orgplos.orgdrugfuture.com this compound's utility as an internal standard in LC-MS/MS assays for Atovaquone quantification highlights the importance of these analytical platforms. guidetomalariapharmacology.orgmmv.orgnih.govmedchemexpress.comresearchgate.netscience.gov The mass difference introduced by deuterium labeling allows for the clear differentiation of the labeled internal standard from the unlabeled analyte, enabling accurate quantification even in complex biological matrices. guidetomalariapharmacology.orgmediawiki.org
Advancements in mass spectrometry technology, such as higher resolution, increased sensitivity, and faster scan speeds, further enhance the capabilities of methods employing deuterated standards. These improvements allow for the detection and quantification of compounds at lower concentrations and the analysis of a larger number of samples in a shorter time, thereby increasing research throughput. The development of sophisticated data analysis software is also critical for processing the large datasets generated by modern MS instruments and extracting meaningful quantitative and qualitative information.
While deuterated internal standards are highly valuable, ensuring their isotopic and chemical purity is paramount, as impurities can significantly impact the accuracy of quantitative analysis. Methodological advancements in the characterization and quality control of deuterated compounds are therefore essential to ensure the reliability of research findings.
Q & A
Basic: What experimental models are commonly used to study Atovaquone’s anticancer mechanisms?
Answer:
Atovaquone’s anticancer effects are typically evaluated using:
- In vitro cell lines : Canine cancer cells (e.g., lymphoma, osteosarcoma) and human acute myeloid leukemia (AML) cell lines to assess apoptosis, ROS induction, and mitochondrial respiration inhibition .
- Patient-derived xenografts (PDX) : NSG mice implanted with AML cells or patient-derived spheroids to evaluate disease burden reduction and survival outcomes .
- Primary patient samples : Ex vivo testing of pediatric AML specimens to determine EC50 values and apoptotic responses .
Basic: What assays are used to assess Atovaquone’s impact on mitochondrial function?
Answer:
Key methodologies include:
- Oxygen Consumption Rate (OCR) : Measured via Seahorse XFe96 Analyzer to quantify oxidative phosphorylation inhibition .
- ATP production assays : Luminescence-based kits to correlate mitochondrial dysfunction with energy depletion .
- ROS measurement : Flow cytometry with fluorescent probes (e.g., DCFDA) to detect reactive oxygen species elevation in treated cells .
Advanced: How can researchers resolve contradictions in Atovaquone’s reported mechanisms across cancer types?
Answer:
Contradictions (e.g., STAT3 inhibition vs. integrated stress pathway activation) require:
- Multi-omics integration : Transcriptomic (RNA-seq) and metabolomic (NMR) profiling to identify context-dependent pathways .
- Comparative in vivo models : Parallel testing in solid tumors (e.g., gynecologic cancers) and hematologic malignancies to dissect tissue-specific effects .
- Mechanistic validation : CRISPR-mediated gene editing (e.g., REDD1 knockout) to confirm mTOR inhibition’s role in apoptosis .
Advanced: What methodologies are recommended for studying Atovaquone’s pharmacokinetics in immunocompromised patients?
Answer:
- Steady-state plasma monitoring : HPLC-UV detection to measure Cmin (trough) and Cmax (peak) concentrations, ensuring levels exceed 11.5 µg/mL for efficacy .
- Population pharmacokinetic modeling : Bayesian approaches to account for variability in drug absorption due to comorbidities (e.g., HIV, post-transplant status) .
- Drug interaction studies : Assessing co-administered agents (e.g., cytarabine) for synergistic effects or competition in metabolic pathways .
Basic: What statistical approaches are used in analyzing Atovaquone’s clinical trial data?
Answer:
- Non-parametric tests : Mann-Whitney U test for comparing skewed plasma concentration distributions .
- Survival analysis : Kaplan-Meier curves with log-rank tests to evaluate treatment efficacy in xenograft models .
- Logistic regression : Identifying covariates (e.g., CYP450 polymorphisms) influencing drug response variability .
Advanced: How can researchers design combination therapies using Atovaquone based on preclinical data?
Answer:
- Synergy screening : Chou-Talalay assays to quantify combination indices (CI) with chemotherapies (e.g., cytarabine) or antivirals (e.g., tecovirimat) .
- Mechanistic pairing : Combining Atovaquone with ROS scavengers (e.g., N-acetylcysteine) to validate oxidative stress as a key driver of apoptosis .
- Clinical trial stratification : Incorporating biomarker-driven cohorts (e.g., PfCYTb mutations) to optimize patient selection .
Basic: What are the key biomarkers for monitoring Atovaquone’s efficacy in AML?
Answer:
- Phosphorylated eIF2α : Western blot or immunofluorescence to confirm integrated stress response activation .
- ATF4/CHOP upregulation : qPCR or RNA-seq to quantify pro-apoptotic gene expression .
- Mitochondrial membrane potential : JC-1 staining to detect depolarization indicative of electron transport chain inhibition .
Advanced: What strategies mitigate potential resistance to Atovaquone in microbial or cancer cells?
Answer:
- Mutation surveillance : Sequencing PfCYTb in Pneumocystis jirovecii isolates to detect cytochrome b mutations linked to resistance .
- Dual-target inhibition : Co-administering dihydroorotate dehydrogenase (DHODH) inhibitors to bypass mitochondrial dependency .
- Pharmacodynamic monitoring : Adjusting dosages to maintain plasma concentrations >5 µg/mL, minimizing relapse risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
